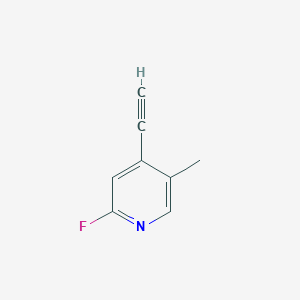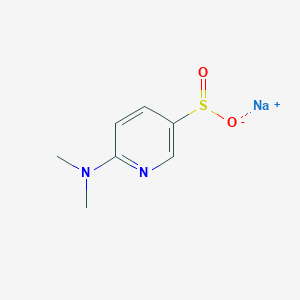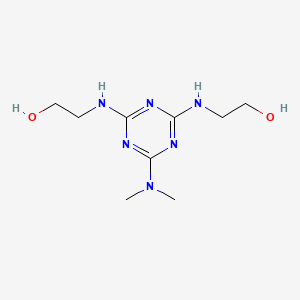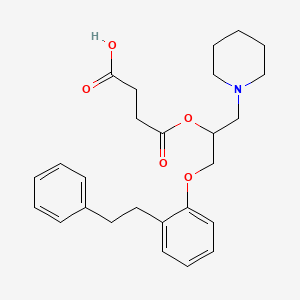
4-Oxo-4-((1-(2-phenethylphenoxy)-3-(piperidin-1-yl)propan-2-yl)oxy)butanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-4-((1-(2-phenethylphenoxy)-3-(piperidin-1-yl)propan-2-yl)oxy)butanoic acid is a complex organic compound characterized by its unique structure, which includes a phenethylphenoxy group, a piperidinyl group, and a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-((1-(2-phenethylphenoxy)-3-(piperidin-1-yl)propan-2-yl)oxy)butanoic acid typically involves multiple steps:
Formation of the Phenethylphenoxy Intermediate: This step involves the reaction of 2-phenethylphenol with an appropriate halogenated compound to form the phenethylphenoxy intermediate.
Introduction of the Piperidinyl Group: The phenethylphenoxy intermediate is then reacted with a piperidine derivative under suitable conditions to introduce the piperidinyl group.
Coupling with Butanoic Acid: The final step involves coupling the intermediate with butanoic acid or its derivatives under conditions that promote esterification or amidation, followed by oxidation to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and phenethylphenoxy moieties.
Reduction: Reduction reactions may target the oxo group, converting it to a hydroxyl group.
Substitution: The aromatic rings in the phenethylphenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include alcohols.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest potential as a ligand in receptor binding studies.
Medicine
Medically, the compound could be explored for its pharmacological properties
Industry
Industrially, the compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 4-Oxo-4-((1-(2-phenethylphenoxy)-3-(piperidin-1-yl)propan-2-yl)oxy)butanoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The phenethylphenoxy group may facilitate binding to hydrophobic pockets, while the piperidinyl group could interact with polar or charged regions of the target. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
4-Oxo-4-((1-(2-phenethylphenoxy)-3-(morpholin-1-yl)propan-2-yl)oxy)butanoic acid: Similar structure but with a morpholine ring instead of piperidine.
4-Oxo-4-((1-(2-phenethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-yl)oxy)butanoic acid: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
The uniqueness of 4-Oxo-4-((1-(2-phenethylphenoxy)-3-(piperidin-1-yl)propan-2-yl)oxy)butanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinyl group, in particular, may enhance its binding affinity and specificity for certain biological targets compared to similar compounds with different heterocyclic rings.
This detailed overview provides a comprehensive understanding of 4-Oxo-4-((1-(2-phenethylphenoxy)-3-(piperidin-1-yl)propan-2-yl)oxy)butanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C26H33NO5 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC 名称 |
4-oxo-4-[1-[2-(2-phenylethyl)phenoxy]-3-piperidin-1-ylpropan-2-yl]oxybutanoic acid |
InChI |
InChI=1S/C26H33NO5/c28-25(29)15-16-26(30)32-23(19-27-17-7-2-8-18-27)20-31-24-12-6-5-11-22(24)14-13-21-9-3-1-4-10-21/h1,3-6,9-12,23H,2,7-8,13-20H2,(H,28,29) |
InChI 键 |
DMVQJQULWVUCHJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC(COC2=CC=CC=C2CCC3=CC=CC=C3)OC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Amino-4-[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13127820.png)

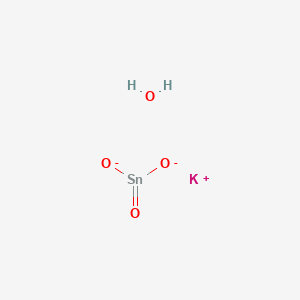
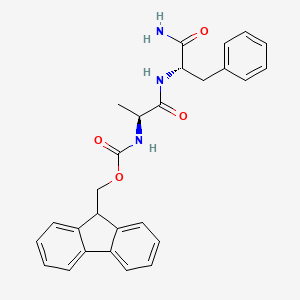
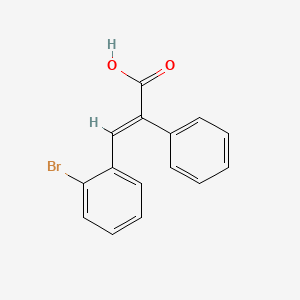
![1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione](/img/structure/B13127845.png)
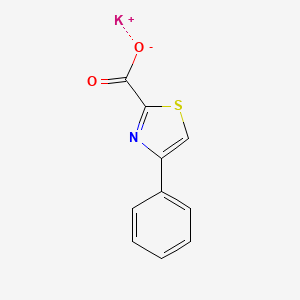
![Pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B13127856.png)
